4-Cyclopropoxy-2-iodo-5-methoxypyridine
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Overview
Description
4-Cyclopropoxy-2-iodo-5-methoxypyridine is a chemical compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methoxy group attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodo-5-methoxypyridine typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy and methoxy groups. One common synthetic route includes:
Iodination: The starting material, a pyridine derivative, is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring.
Cyclopropoxylation: The iodinated pyridine is then reacted with a cyclopropyl alcohol in the presence of a base to form the cyclopropoxy group.
Methoxylation: Finally, the compound is treated with a methoxy reagent to introduce the methoxy group at the appropriate position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-iodo-5-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Cyclopropoxy-2-iodo-5-methoxypyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions of pyridine derivatives with biological targets.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-Cyclopropoxy-2-iodo-5-methoxypyridine can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-iodo-2-methoxypyridine: Similar in structure but with different substitution patterns.
2-(Cyclopropylmethoxy)-4-iodo-5-methoxypyridine: Another pyridine derivative with a cyclopropylmethoxy group instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H10INO2 |
---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-5-methoxypyridine |
InChI |
InChI=1S/C9H10INO2/c1-12-8-5-11-9(10)4-7(8)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
TZTFQGPORDWXDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1OC2CC2)I |
Origin of Product |
United States |
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